Introduction: A Versatile Heterocyclic Building Block
Introduction: A Versatile Heterocyclic Building Block
An In-depth Technical Guide to 5-Chloropyridine-2-boronic acid: Properties, Reactivity, and Applications
5-Chloropyridine-2-boronic acid (CAS No. 652148-91-9) has emerged as a pivotal reagent in modern organic synthesis, particularly within the fields of medicinal chemistry and materials science.[1][2][3] Its unique structure, featuring an electron-deficient pyridine ring substituted with both a reactive boronic acid moiety and a chlorine atom, makes it an exceptionally versatile building block. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing its core chemical properties, reactivity—with a focus on the Suzuki-Miyaura coupling—and its applications as a key pharmaceutical intermediate.[1][3]
Core Physicochemical Properties
The physical and chemical characteristics of 5-Chloropyridine-2-boronic acid are foundational to its handling, storage, and application in synthesis. As a solid at room temperature, it is generally stable but requires specific storage conditions to maintain its integrity.[4]
| Property | Value | Source(s) |
| CAS Number | 652148-91-9 | [5][6][7][8][9] |
| Molecular Formula | C₅H₅BClNO₂ | [5][6][7][8] |
| Molecular Weight | 157.36 g/mol | [5][6][7][8] |
| Appearance | Solid | |
| IUPAC Name | (5-chloro-2-pyridinyl)boronic acid | [8][9] |
| Boiling Point | 317.7±52.0 °C (Predicted) | [3] |
| Density | 1.41±0.1 g/cm³ (Predicted) | [3] |
| pKa | 7.66±0.53 (Predicted) | [3] |
Synthesis and Logical Pathway
The common synthetic route to 5-Chloropyridine-2-boronic acid leverages a lithium-halogen exchange reaction followed by electrophilic trapping with a borate ester. This established methodology provides a reliable pathway to this key intermediate.[3][10]
Expertise & Experience Insight: The choice of n-Butyllithium at low temperatures is critical to ensure regioselective metal-halogen exchange at the more reactive 2-position of the starting material, 2-Bromo-5-chloropyridine, without disturbing the chloro-substituent. The subsequent reaction with triisopropyl borate must be maintained at low temperatures to prevent side reactions before acidic workup hydrolyzes the borate ester to the desired boronic acid.
Caption: Synthetic pathway for 5-Chloropyridine-2-boronic acid.
Core Reactivity: The Suzuki-Miyaura Cross-Coupling
The paramount application of 5-Chloropyridine-2-boronic acid is its role as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction.[1][2] This reaction is a cornerstone of modern synthetic chemistry for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[11][12] The boronic acid serves as the organoboron nucleophile that, after activation by a base, transfers its organic group (the 5-chloropyridinyl moiety) to the palladium center during the catalytic cycle.
Mechanistic Considerations
The Suzuki-Miyaura coupling is a well-understood catalytic cycle involving three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide.
-
Transmetalation: The organic group from the boronic acid (activated by a base to form a more nucleophilic borate species) is transferred to the palladium center, displacing the halide. This is a crucial step in forming the new C-C bond.[10]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the final biaryl product.
The electron-deficient nature of the pyridine ring in 5-Chloropyridine-2-boronic acid can influence transmetalation rates, often requiring careful optimization of ligands and bases to achieve high yields.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust, self-validating starting point for the coupling of 5-Chloropyridine-2-boronic acid with a generic aryl bromide.
Materials:
-
5-Chloropyridine-2-boronic acid (1.0 eq)
-
Aryl Bromide (1.1 eq)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 eq)
-
Potassium Carbonate (K₂CO₃, 3.0 eq), finely ground
-
1,4-Dioxane
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-Chloropyridine-2-boronic acid, the aryl bromide, and potassium carbonate.
-
Catalyst Pre-mixing: In a separate vial, suspend Palladium(II) Acetate and SPhos in a small amount of 1,4-dioxane. Stir for 5 minutes at room temperature.
-
Trustworthiness Check: Pre-mixing the palladium source and the phosphine ligand allows for the formation of the active Pd(0) species, ensuring consistent and reproducible reaction initiation.
-
-
Reaction Assembly: Add the catalyst slurry to the main reaction flask. Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio by volume) via syringe. The mixture should be sufficiently dilute to ensure all reagents are soluble at elevated temperatures.
-
Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Expertise & Experience Insight: The presence of water is crucial. It aids in dissolving the inorganic base and facilitates the formation of the active borate species, which is essential for the transmetalation step.[13]
-
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0% to 20% ethyl acetate in hexanes) to isolate the desired product.
Applications in Drug Discovery
Boronic acids are indispensable tools in medicinal chemistry for the rapid synthesis of compound libraries to explore structure-activity relationships (SAR).[10][11] 5-Chloropyridine-2-boronic acid is particularly valuable as it introduces a 5-chloropyridine scaffold, a common motif in biologically active molecules. This fragment can participate in hydrogen bonding and other key interactions with biological targets. Its use allows for the efficient construction of biaryl and heteroaryl structures that are prevalent in pharmaceuticals.[2]
Safety, Handling, and Storage
Proper handling and storage are critical to ensure user safety and maintain the chemical's integrity.
Hazard Identification:
-
Health Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8][14][15][16]
-
GHS Pictogram: Exclamation mark.[14]
Handling and Personal Protective Equipment (PPE):
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[4][16][17]
-
Wear appropriate protective equipment: safety goggles, chemical-resistant gloves, and a lab coat.[15][16]
Storage:
-
Keep the container tightly closed to prevent degradation.[4][16] Many suppliers recommend storage at -20°C in a freezer under an inert atmosphere.[3][5][6]
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[4]
References
-
5-Chloropyridine-2-boronic acid | C5H5BClNO2 . PubChem. [Link]
-
5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions . PubMed. [Link]
-
5-Chloropyridine-2-boronic acid Chemical Properties . Chongqing Chemdad Co., Ltd. [Link]
-
Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids . PubMed. [Link]
-
Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids . ResearchGate. [Link]
-
Suzuki-Miyaura Coupling: The Power of Boronic Acids . NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information . University of Regensburg. [Link]
-
Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics . American Chemical Society. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling . Chemical Society Reviews. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications . MDPI. [Link]
-
Phenylboronic acid - 11B NMR . SpectraBase. [Link]
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